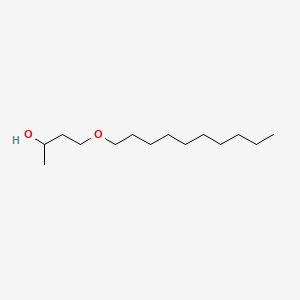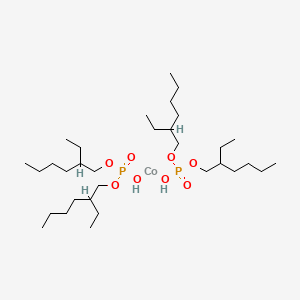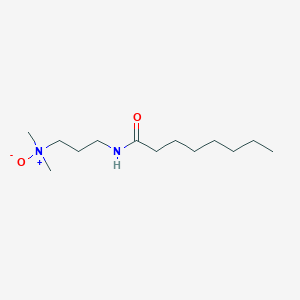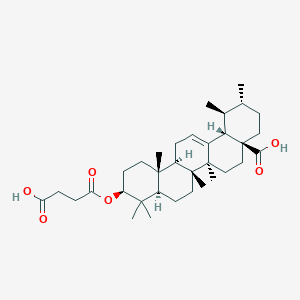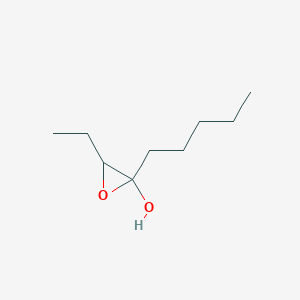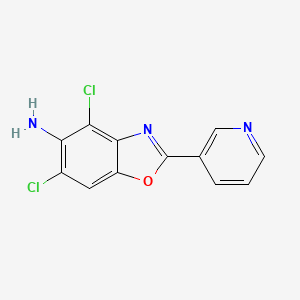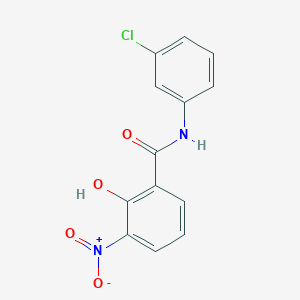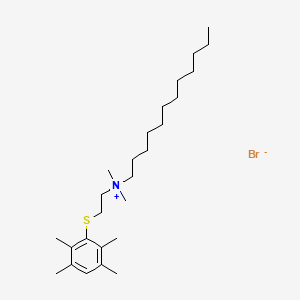
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Dodecylamine, dimethylamine, and 2,3,5,6-tetramethylphenylthiol.
Reaction: The dodecylamine is first reacted with dimethylamine to form N,N-dimethyldodecylamine. This intermediate is then reacted with 2,3,5,6-tetramethylphenylthiol to form the final product.
Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halide-substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The hydrophilic ammonium group ensures solubility in aqueous environments, facilitating its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic Acid: An anionic surfactant used in detergents.
Uniqueness
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide is unique due to the presence of the tetramethylphenylthio group, which imparts specific chemical properties and enhances its effectiveness as a surfactant. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
73430-82-7 |
|---|---|
Molekularformel |
C26H48BrNS |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
dodecyl-dimethyl-[2-(2,3,5,6-tetramethylphenyl)sulfanylethyl]azanium;bromide |
InChI |
InChI=1S/C26H48NS.BrH/c1-8-9-10-11-12-13-14-15-16-17-18-27(6,7)19-20-28-26-24(4)22(2)21-23(3)25(26)5;/h21H,8-20H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KWSMIAFXPRKPFI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCSC1=C(C(=CC(=C1C)C)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


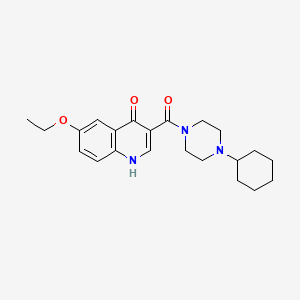
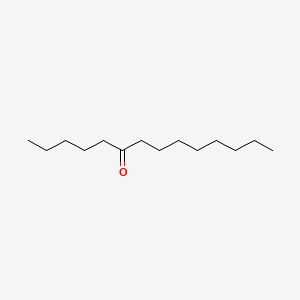

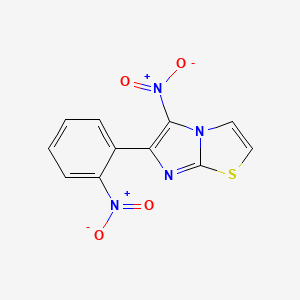
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
